molecular formula C13H13ClN2 B2914017 3-Chloro-6-[4-(propan-2-yl)phenyl]pyridazine CAS No. 59955-95-2

3-Chloro-6-[4-(propan-2-yl)phenyl]pyridazine

Cat. No.: B2914017
CAS No.: 59955-95-2
M. Wt: 232.71
InChI Key: XZWICBWWYBTHGK-UHFFFAOYSA-N
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Description

3-Chloro-6-[4-(propan-2-yl)phenyl]pyridazine (CAS 59955-95-2) is a chemical compound with the molecular formula C13H13ClN2 and a molecular weight of 232.71 . It belongs to the pyridazine class of heterocyclic compounds, which are characterized by a six-membered ring containing two adjacent nitrogen atoms . The pyridazine ring is a key pharmacophore in medicinal chemistry, noted for its unique physicochemical properties, including a high dipole moment that supports π-π stacking interactions and a robust, dual hydrogen-bonding capacity that is valuable in drug-target interactions . These properties make pyridazine-containing compounds valuable scaffolds in molecular recognition and drug discovery projects. The specific substitution pattern on this molecule, featuring a chloro group on the pyridazine ring and an isopropylphenyl group, makes it a versatile synthetic intermediate. It is particularly useful for constructing more complex molecules for pharmaceutical and agrochemical research, often through further functionalization of the reactive chloro group . Researchers utilize this compound in the synthesis and exploration of novel bioactive molecules. It is supplied for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with appropriate personal protective equipment in a well-ventilated environment following good laboratory practices.

Properties

IUPAC Name

3-chloro-6-(4-propan-2-ylphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c1-9(2)10-3-5-11(6-4-10)12-7-8-13(14)16-15-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWICBWWYBTHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-[4-(propan-2-yl)phenyl]pyridazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-[4-(propan-2-yl)phenyl]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Boron Reagents: Used in Suzuki-Miyaura coupling.

    Oxidizing Agents: Used for oxidation reactions.

    Reducing Agents: Used for reduction reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Chloro-6-[4-(propan-2-yl)phenyl]pyridazine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The nature of substituents on the phenyl ring significantly impacts biological activity and physicochemical properties. Key examples include:

Compound Name Substituent on Aromatic Ring Key Features Biological Activity References
3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine 2-Fluorophenyl Electronegative fluorine enhances polarity and potential hydrogen bonding MAO-B inhibition
R62025 3-Methylphenyl Methyl group increases lipophilicity; dihydropyridinyl linker enhances flexibility Antiviral (rhinovirus)
3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine 3-Trifluoromethylphenyl Strong electron-withdrawing CF₃ group stabilizes charge distribution COX-2 inhibition (hypothesized)
Target Compound 4-Isopropylphenyl Steric bulk may hinder binding; high lipophilicity improves membrane permeation Hypothetical (structural analog studies)

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃, Cl) enhance binding affinity in enzyme inhibitors by stabilizing charge interactions .
  • Steric hindrance from bulky groups like isopropyl may reduce binding to certain targets but improve pharmacokinetic properties .

Linker Diversity and Conformational Effects

The linker between pyridazine and the aromatic ring influences molecular flexibility and electronic properties:

Compound Name Linker Type Conformation Structural Impact References
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Piperazine + propyloxy chain Chair conformation (piperazine); planar pyridazine and benzene rings Weak C–H⋯O interactions stabilize crystal packing
3-Chloro-6-morpholinopyridazine Morpholine Non-planar ring Reduced basicity compared to piperazine; altered solubility
R66703 Piperazinyl + benzyl group Flexible benzyl spacer Enhanced antiviral activity due to increased interaction surface

Key Observations :

  • Piperazine linkers adopt chair conformations, facilitating intermolecular interactions in crystal structures .

Key Observations :

  • Fluorine and chlorine atoms improve target selectivity through halogen bonding .
  • Hydrazine derivatives exhibit unique reactivity, enabling applications in metal coordination therapies .

Physicochemical and Crystallographic Data

Crystal structures reveal critical packing interactions and conformational stability:

Compound Name Dihedral Angle (Pyridazine-Phenyl) Intermolecular Interactions Solubility (LogP) References
3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine 36.3° C–H⋯F, Cl⋯Cl (3.33 Å) 3.2
3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine 8.5° (between pyridazine and cyclopentane) N–H⋯N hydrogen bonds (1D chains) 2.8
Target Compound Hypothetical: ~30–40° Predominant van der Waals interactions due to isopropyl group Estimated: 3.5–4.0 N/A

Key Observations :

  • Chlorine atoms participate in short Cl⋯Cl contacts (3.33 Å), stabilizing crystal lattices .
  • Isopropyl groups may reduce aqueous solubility but enhance lipid membrane penetration.

Optimization Opportunities :

  • Introducing electron-donating groups (e.g., methoxy) to enhance solubility.
  • Replacing piperazine with morpholine to modulate basicity .

Biological Activity

3-Chloro-6-[4-(propan-2-yl)phenyl]pyridazine is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound features a chlorinated pyridazine ring substituted with an isopropylphenyl group. This unique structure may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC13H14ClN2
Molecular Weight234.72 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. Preliminary studies suggest that it may exhibit inhibitory effects on certain kinases, which are critical in various signaling pathways associated with cell proliferation and survival.

Potential Targets:

  • Cyclin-dependent kinases (CDKs) : Inhibitors of CDKs have shown promise in cancer therapy by inducing cell cycle arrest.
  • Receptors : Possible interactions with growth factor receptors that could modulate cellular responses.

Biological Activities

Research indicates that compounds related to this compound exhibit a range of biological activities, including:

  • Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology.
  • Antimicrobial Properties : Some derivatives have shown efficacy against bacterial and fungal strains, indicating a broad spectrum of antimicrobial activity.
  • Anti-inflammatory Effects : The compound may influence inflammatory pathways, although specific studies are needed to confirm this activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyridazine derivatives, including this compound.

Study Examples:

  • Antitumor Efficacy :
    • A study evaluated the cytotoxicity of pyridazine derivatives against various cancer cell lines, revealing that some exhibited significant growth inhibition (IC50 values ranging from 0.01 to 1 μM) .
  • Kinase Inhibition :
    • A screening of related compounds indicated that certain pyridazines effectively inhibited CDK4 and CDK6, which are pivotal in regulating the cell cycle in cancer cells . This suggests that this compound could be a candidate for further development as a selective CDK inhibitor.
  • Antimicrobial Activity :
    • Research on similar compounds demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria, highlighting the potential for broader therapeutic applications .

Q & A

Q. How can this compound serve as a precursor for bioactive molecules in medicinal chemistry?

  • Methodology : The chloro and aryl groups allow modular derivatization. For example:
  • Replace Cl with piperazine for CNS-targeting analogs (e.g., antipsychotic candidates) .
  • Introduce fluorinated groups via SNAr to enhance metabolic stability .
  • Use in fragment-based drug discovery by screening against kinase targets (e.g., Akt inhibitors) .

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